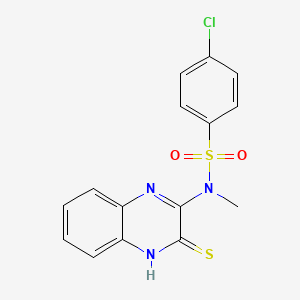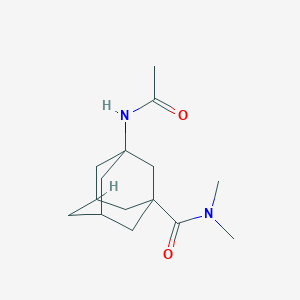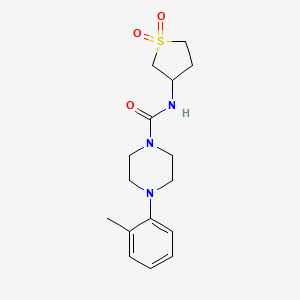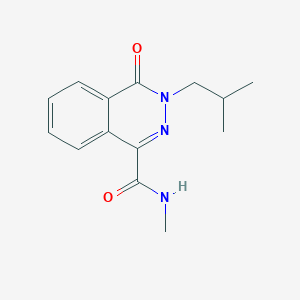![molecular formula C19H22ClN3O B7458358 N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)
N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide, commonly known as CTAP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to have a significant impact on the central nervous system. CTAP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
CTAP acts as an antagonist at the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The mu-opioid receptor is involved in the regulation of pain, reward, and addiction. CTAP binds to the mu-opioid receptor and prevents the activation of the receptor by endogenous opioids such as endorphins and enkephalins. CTAP has also been found to bind to the dopamine transporter, which is a membrane protein that is responsible for the reuptake of dopamine from the synaptic cleft. CTAP inhibits the reuptake of dopamine and increases the extracellular concentration of dopamine in the brain, which can have an impact on mood, motivation, and reward.
Biochemical and Physiological Effects:
CTAP has been found to have a significant impact on the central nervous system. CTAP has been shown to reduce the rewarding effects of opioids, such as morphine and heroin, in animal models. CTAP has also been found to reduce the symptoms of depression and anxiety in animal models. CTAP has been shown to increase the extracellular concentration of dopamine in the brain, which can have an impact on mood, motivation, and reward. CTAP has also been found to have an impact on the stress response, with some studies suggesting that CTAP may have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
CTAP has several advantages for lab experiments. CTAP is a synthetic compound that can be easily synthesized in large quantities and purified to obtain a high level of purity. CTAP has been extensively studied in animal models and has been found to have a significant impact on the central nervous system. CTAP has been used in various assays to investigate the underlying mechanisms of addiction, depression, anxiety, and schizophrenia. However, CTAP also has some limitations for lab experiments. CTAP is a synthetic compound that may not accurately reflect the effects of endogenous opioids and dopamine in the brain. CTAP may also have off-target effects that could confound the results of experiments.
Future Directions
CTAP has several potential future directions for scientific research. CTAP has been found to have a significant impact on the central nervous system and has potential therapeutic applications in various neurological and psychiatric disorders. Future research could focus on the development of new treatments for addiction, depression, anxiety, and schizophrenia using CTAP as a lead compound. Future research could also investigate the underlying mechanisms of CTAP's effects on the central nervous system, including its interactions with the mu-opioid receptor and dopamine transporter. Additional studies could also investigate the potential off-target effects of CTAP and develop strategies to minimize these effects.
Synthesis Methods
CTAP can be synthesized using various methods, including the reaction of 1-(3-chlorophenyl)ethylamine with 4-phenylpiperazine-1-carboxylic acid, followed by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is purified using column chromatography to obtain CTAP in its pure form. Another method involves the reaction of 1-(3-chlorophenyl)ethylamine with 4-phenylpiperazine-1-carboxylic acid chloride in the presence of triethylamine, followed by purification using recrystallization.
Scientific Research Applications
CTAP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, anxiety, and schizophrenia. CTAP has been found to act as an antagonist at the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. CTAP has also been found to bind to the dopamine transporter, which is involved in the regulation of mood, motivation, and reward. CTAP has been used in various animal models to investigate the underlying mechanisms of these disorders and to develop new treatments.
properties
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15(16-6-5-7-17(20)14-16)21-19(24)23-12-10-22(11-13-23)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZZVOHKXJPZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B7458275.png)






![5-(4-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride](/img/structure/B7458310.png)
![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)


![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)